![molecular formula C16H16F3NO B2597217 (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one CAS No. 477848-47-8](/img/structure/B2597217.png)
(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one is an organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the imine: The final step involves the condensation of the bicyclic ketone with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or the bicyclic ring.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Agriculture: Use as a pesticide or herbicide due to its chemical properties.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to their active sites.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Unique due to its trifluoromethyl group and bicyclic structure.
(2E)-2-{[4-(methyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2E)-2-{[4-(chloromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a compound of significant interest in various fields.
Properties
IUPAC Name |
(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[3.2.2]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-3-1-11(2-4-13)9-14-10-15(21)12-5-7-20(14)8-6-12/h1-4,9,12H,5-8,10H2/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGLRWMAQWNGKP-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2=CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)C/C2=C\C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride](/img/structure/B2597134.png)
![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2597137.png)
![6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline](/img/structure/B2597138.png)
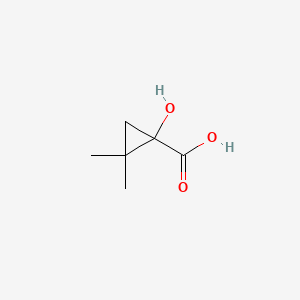
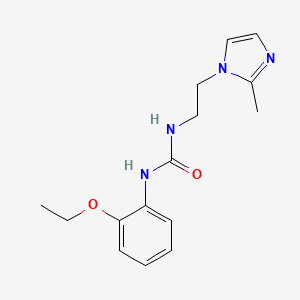
![3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid](/img/structure/B2597142.png)
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2597143.png)
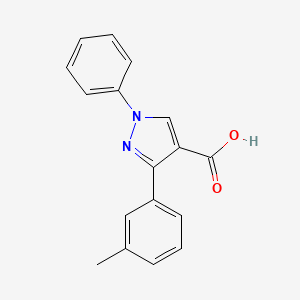
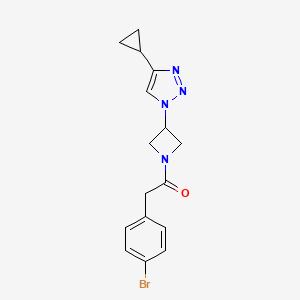
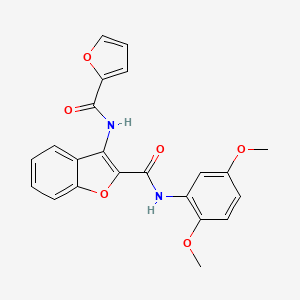
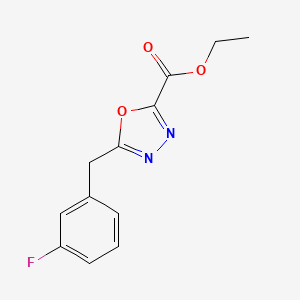
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide](/img/structure/B2597155.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)
